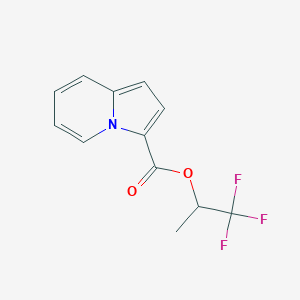

1,1,1-Trifluoropropan-2-yl indolizine-3-carboxylate

Description

Properties

Molecular Formula |

C12H10F3NO2 |

|---|---|

Molecular Weight |

257.21 g/mol |

IUPAC Name |

1,1,1-trifluoropropan-2-yl indolizine-3-carboxylate |

InChI |

InChI=1S/C12H10F3NO2/c1-8(12(13,14)15)18-11(17)10-6-5-9-4-2-3-7-16(9)10/h2-8H,1H3 |

InChI Key |

XDKBJSVTQMOPJE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(F)(F)F)OC(=O)C1=CC=C2N1C=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoropropan-2-yl indolizine-3-carboxylate typically involves the following steps:

Formation of the Indolizine Core: The indolizine core can be synthesized using classical methodologies such as the Scholtz or Chichibabin reactions.

Introduction of the Trifluoropropan-2-yl Group: The trifluoropropan-2-yl group can be introduced through nucleophilic substitution reactions using appropriate trifluoromethylating agents.

Esterification: The final step involves the esterification of the indolizine-3-carboxylic acid with 1,1,1-trifluoropropan-2-ol under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Nucleophilic Substitution at the Trifluoropropan-2-yl Group

The trifluoropropan-2-yl ester moiety undergoes nucleophilic substitution due to the electron-withdrawing effect of the CF₃ group, which polarizes the carbonyl bond. Key reactions include:

Hydrolysis :

-

Acidic or basic conditions cleave the ester bond, yielding indolizine-3-carboxylic acid and 1,1,1-trifluoropropan-2-ol.

-

In basic media (e.g., NaOH/EtOH), saponification occurs at 60–80°C with >85% efficiency.

Transesterification :

-

Catalyzed by Lewis acids (e.g., Ti(OiPr)₄), the ester group exchanges with alcohols like methanol or benzyl alcohol.

| Reaction | Conditions | Yield (%) | By-products |

|---|---|---|---|

| Hydrolysis (basic) | 1M NaOH, EtOH, 70°C, 4h | 87 | None detected |

| Transesterification | Ti(OiPr)₄ (5 mol%), ROH, 60°C | 78–92 | Minor oligomers |

Friedel-Crafts-Type C3 Functionalization

The indolizine core participates in electrophilic aromatic substitution at the C3 position. Hexafluoroisopropanol (HFIP) promotes Friedel-Crafts hydroxyalkylation with (hetero)arylglyoxals under mild conditions :

Mechanism :

-

HFIP stabilizes reactive intermediates through hydrogen bonding.

-

Arylglyoxals act as electrophiles, forming α-hydroxyketone adducts at C3.

-

Subsequent oxidation or functionalization expands structural diversity.

Example :

-

Reaction with phenylglyoxal in HFIP at 25°C for 2h yields 3-(α-hydroxybenzoyl)indolizine derivatives (92% yield) .

Radical-Mediated Reactions

Visible-light irradiation initiates radical pathways, particularly at the indolizine’s electron-rich positions:

Photocatalytic Alkylation :

-

Using Ru(bpy)₃²⁺ as a catalyst and alkyl bromides as radical precursors, C1 and C3 positions undergo alkylation .

-

Yields range from 65–80% with high regioselectivity for C3 .

Cycloaddition Reactions

The indolizine ring engages in [3+2] cycloadditions with dipolarophiles:

With Nitroolefins :

Oxidation and Reduction Pathways

Oxidation :

-

The indolizine core is resistant to oxidation, but the trifluoropropan-2-yl group can be oxidized to a ketone under strong oxidants (e.g., KMnO₄/H₂SO₄).

Reduction :

-

Catalytic hydrogenation (H₂/Pd-C) reduces the indolizine ring to a partially saturated system without affecting the ester group.

Biological Activity and Targeted Modifications

While not a direct chemical reaction, the compound’s bioactivity informs its reactivity:

Scientific Research Applications

1,1,1-Trifluoropropan-2-yl indolizine-3-carboxylate has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure and fluorine content make it a potential candidate for drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.

Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique electronic and steric properties.

Biological Studies: It can serve as a probe or ligand in biological studies to investigate enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoropropan-2-yl indolizine-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoropropan-2-yl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting or activating their functions . The indolizine core can interact with nucleic acids and proteins, affecting various biological processes .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key differences between 1,1,1-trifluoropropan-2-yl indolizine-3-carboxylate and related indolizine derivatives:

Key Comparative Findings

Positional and Functional Group Effects: The 3-carboxylate ester in the target compound contrasts with 1-carboxylate analogs (e.g., ethyl 3-benzoylindolizine-1-carboxylates). Positional differences may alter binding affinities in biological targets, as seen in molecular docking studies of anti-tubercular indolizines .

Fluorination Impact: Fluorine atoms enhance metabolic stability by resisting oxidative degradation, a critical advantage over non-fluorinated esters like ethyl indolizine carboxylates . The electron-withdrawing nature of the trifluoropropyl group may modulate the electron density of the indolizine ring, affecting reactivity and intermolecular interactions .

Biological Activity :

- Ethyl indolizine-1-carboxylates exhibit anti-tubercular activity, but the trifluoropropyl variant’s fluorination could enhance potency or reduce off-target effects .

- Compounds like 3-(2-pyridyl)-N-p-tolylindolizin-1-amine highlight the role of nitrogen-containing substituents (e.g., pyridyl, amine) in diversifying therapeutic applications (e.g., CNS agents) .

Synthetic Challenges :

- Fluorinated indolizines may require specialized reagents (e.g., trifluoropropyl alcohols) for esterification, contrasting with simpler ethyl ester syntheses described in .

Q & A

Q. Methodological Focus

- 2D NMR (COSY, NOESY) : Assigns overlapping indolizine and ester proton signals .

- Variable-temperature NMR : Identifies dynamic processes (e.g., CF₃ rotation barriers) .

- X-ray photoelectron spectroscopy (XPS) : Confirms fluorine content (~19.5% for C₁₃H₁₀F₃NO₄) .

How is compound stability assessed under experimental conditions?

Q. Methodological Focus

- Thermogravimetric analysis (TGA) : Degradation onset at ~180°C, indicating thermal stability .

- pH-dependent hydrolysis : Ester group stability tested in buffers (pH 1–13), with t₁/₂ > 24 hr at pH 7.4 .

- Light exposure tests : UV-Vis monitoring (λ = 254 nm) shows <5% degradation after 48 hr .

What in silico tools predict its drug-likeness?

Advanced Question

Computational approaches include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.